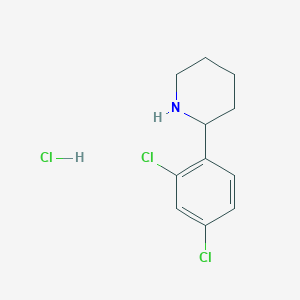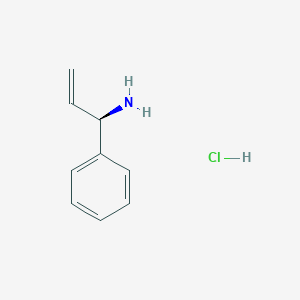
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene
説明
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a tetrahydronaphthalene ring. It is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
The synthesis of 1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable precursor. This process typically employs difluorocarbene reagents under specific reaction conditions to introduce the difluoromethyl group onto the tetrahydronaphthalene ring . Industrial production methods may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
化学反応の分析
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: The compound’s unique structural properties make it a valuable tool in studying biological processes involving fluorinated molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which 1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate specific pathways and processes, making it a valuable compound in medicinal chemistry and drug development .
類似化合物との比較
1,1-Difluoro-4-methyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:
- 1,1-Difluoro-2-phenyl-1,2,3,4-tetrahydronaphthalene
- 1,1-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalene
These compounds share the tetrahydronaphthalene core structure but differ in the position and nature of substituents. The presence of different substituents can significantly influence their chemical properties and reactivity, highlighting the uniqueness of this compound .
特性
IUPAC Name |
4,4-difluoro-1-methyl-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2/c1-8-6-7-11(12,13)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWHARRUUONFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222566 | |
| Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-85-3 | |
| Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-1,2,3,4-tetrahydro-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)


